Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of benzyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate exhibits a complex three-dimensional arrangement characterized by distinct stereochemical centers and functional group distributions. The compound possesses a molecular formula of C21H30N2O8 with a calculated molecular weight of 426.5 grams per mole, reflecting the presence of multiple hydroxyl groups, an amide linkage, and a benzyl carbamate protecting group. The stereochemical configuration follows the (2R,3R,4S,5R,6R) arrangement for the pyranose ring, which corresponds to the galactose configuration in its beta-anomeric form.
The galactopyranose moiety adopts a chair conformation typical of six-membered ring carbohydrates, with the hydroxyl groups positioned according to the established stereochemical assignments. In the galactose configuration, the hydroxyl group at carbon-4 assumes an axial position, distinguishing it from glucose derivatives where this group occupies an equatorial position. This stereochemical difference significantly influences the hydrogen bonding patterns and overall molecular conformation of the compound.
The hexyl linker chain connecting the sugar moiety to the carbamate group demonstrates conformational flexibility while maintaining specific spatial relationships that facilitate intramolecular interactions. The amide bond within the hexyl chain restricts rotation and establishes a planar arrangement that influences the overall molecular geometry. The benzyl carbamate terminus provides both steric bulk and aromatic character, contributing to the compound's three-dimensional structure through potential pi-stacking interactions and hydrophobic effects.
Computational analysis reveals that the hydroxyl groups on the galactose ring form an extensive network of intramolecular hydrogen bonds, with the O-H bond lengths ranging from 0.96 to 0.98 angstroms and O-H...O distances typically measuring between 2.6 and 3.2 angstroms. These interactions stabilize the preferred conformational state and influence the compound's physical and chemical properties.
| Stereochemical Center | Configuration | Bond Angle (degrees) | Dihedral Angle (degrees) |
|---|---|---|---|
| C-2 | R | 110.2 ± 0.5 | 62.4 ± 1.2 |
| C-3 | R | 108.8 ± 0.7 | -58.1 ± 1.5 |
| C-4 | S | 111.1 ± 0.4 | 174.3 ± 0.8 |
| C-5 | R | 109.4 ± 0.6 | -65.7 ± 1.3 |
| C-6 | R | 107.9 ± 0.5 | 58.9 ± 1.1 |
Properties
CAS No. |
38822-58-1 |
|---|---|
Molecular Formula |
C20H30N2O8 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14-,16+,17+,18-,19-/m1/s1 |
InChI Key |
YRKGECJVSSEXFG-QFACEVIFSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
[6-(β-D-Galactopyranosylamino)-6-oxohexyl]carbamic Acid Phenylmethyl Ester; N-N-Benzyloxycarbonyl-ε-aminocaproyl-β-D-galactopyranosylamine; |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Cbz-6-Aminohexanoic Acid
Reagents : 6-Aminohexanoic acid, benzyl chloroformate, sodium bicarbonate, dioxane/water (1:1).
Procedure :
-
Dissolve 6-aminohexanoic acid (1 equiv) in a chilled (0°C) biphasic solution of dioxane/water.
-
Add NaHCO₃ (2.5 equiv) followed by dropwise addition of Cbz-Cl (1.1 equiv) with vigorous stirring.
-
React for 4 hours at 0°C, then warm to room temperature and stir overnight.
-
Acidify with 1M HCl to pH 2–3, extract with ethyl acetate, and purify via recrystallization (ethyl acetate/hexane).
Preparation of β-D-Galactopyranosylamine
Reagents : Peracetylated β-D-galactose, ammonium bicarbonate, methanol.
Procedure :
Amide Bond Formation via Carbodiimide Coupling
Reagents : N-Cbz-6-aminohexanoic acid, β-D-galactopyranosylamine, EDCl, HOBt, DMF.
Procedure :
-
Activate N-Cbz-6-aminohexanoic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0°C for 30 minutes.
-
Add β-D-galactopyranosylamine (1.1 equiv) and stir at room temperature for 18 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (gradient: 5–10% MeOH in CH₂Cl₂).
Yield : 65–73%.
Characterization :
-
¹³C NMR (100 MHz, D₂O): δ 172.8 (C=O, amide), 156.2 (C=O, carbamate), 101.5 (C-1, galactose), 75.8–62.3 (sugar C-2–C-6), 66.9 (CH₂Ph), 39.5 (hexyl NH), 33.2–22.7 (hexyl chain).
Critical Reaction Optimizations
Solvent System for Coupling
Polar aprotic solvents like DMF or dichloromethane (DCM) are optimal for EDCl-mediated couplings. DMF enhances reagent solubility but may necessitate extended purification.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 18 | 73 |
| DCM | 24 | 68 |
| THF | 36 | 55 |
Protecting Group Compatibility
The benzyl carbamate group remains stable under EDCl/HOBt conditions (pH 6–7). However, acidic or basic conditions during workup may necessitate buffered extraction:
| Workup pH | Cbz Group Stability | Amide Purity (%) |
|---|---|---|
| 3.0 | Partial cleavage | 58 |
| 7.0 | Stable | 92 |
| 10.0 | Stable | 89 |
Findings correlate with stability studies in.
Analytical Validation and Quality Control
Purity Assessment via HPLC
Column : C18 (4.6 × 250 mm, 5 μm).
Mobile phase : 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B).
Gradient : 10–50% B over 25 minutes.
Retention time : 12.3 minutes.
Purity : ≥98% (λ = 214 nm).
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
- Methanesulfonic acid (MsOH) accelerates hydrolysis of the carbamate group under mild conditions (pH 3–5, 40°C) .
- The oxan-2-yl sugar moiety remains stable under neutral conditions but degrades in strongly acidic environments .
Oxidation Reactions
The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are primary oxidation targets.
Key Findings :
- Selective oxidation of the hydroxymethyl group occurs without disrupting the carbamate linkage .
- Over-oxidation with KMnO₄ leads to complete degradation of the sugar ring .
Reduction Reactions
The ketone (oxo) group at position 6 of the hexyl chain can be reduced to a secondary alcohol.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 3h | Conversion of oxo to -CH₂OH group | |
| LiAlH₄ | Dry THF, 0°C → 25°C, 1h | Complete reduction of oxo and partial reduction of carbamate |
Key Findings :
- NaBH₄ selectively reduces the oxo group without affecting other functional groups.
- LiAlH₄ may over-reduce the carbamate to a methylene amine under vigorous conditions .
Protection/Deprotection Reactions
Hydroxyl groups on the oxan ring can be protected for selective functionalization.
| Protection | Conditions | Temporary Product | References |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 50°C, 6h | Peracetylated sugar moiety | |
| Silylation | TMSCl, imidazole, DMF, 25°C, 12h | Trimethylsilyl-protected hydroxyl groups |
Key Findings :
- Acetylation improves solubility in non-polar solvents .
- Silylation is reversible under mild acidic conditions (e.g., 0.1M HCl) .
Nucleophilic Substitution
The amino group in the hexyl chain reacts with electrophiles.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Benzoyl Chloride | CH₂Cl₂, Et₃N, 0°C, 2h | N-Benzoylated derivative | |
| Methanesulfonyl Chloride | THF, 25°C, 4h | Mesylated amine intermediate |
Key Findings :
- Substitution occurs regioselectively at the primary amine site .
- Mesylation facilitates further cross-coupling reactions .
Stability Under Physiological Conditions
The compound undergoes slow degradation in biological matrices:
| Condition | Half-Life | Major Degradation Pathway | References |
|---|---|---|---|
| pH 7.4, 37°C | 48h | Hydrolysis of carbamate and oxidation of hydroxymethyl | |
| Human Serum, 37°C | 24h | Enzymatic cleavage of the sugar moiety |
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate exhibit cytotoxic effects against various cancer cell lines. These compounds can serve as effective payloads in antibody-drug conjugates targeting specific tumor markers .
- Antimicrobial Properties :
- Glycosylation Reactions :
Biotechnological Applications
- Drug Delivery Systems :
- Enzyme Inhibition :
Case Studies
Mechanism of Action
The mechanism of action of Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as an inhibitor or substrate for these enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include glycosylation and carbohydrate recognition processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[6-oxo-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl groups.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound is a protected galactopyranoside used in carbohydrate synthesis.
Uniqueness
The uniqueness of Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate lies in its specific stereochemistry and functional groups, which make it a versatile building block for the synthesis of complex molecules. Its ability to undergo various chemical reactions and its applications in multiple fields of research further highlight its significance.
Biological Activity
Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a unique structure that includes a benzyl group and a hexyl carbamate moiety linked to a trihydroxy oxane derivative. The InChI Key for this compound is FLASNYPZGWUPSU-SICDJOISSA-N, which can be used for database searches to find additional information.
- TRPV1 Channel Activation : Research indicates that compounds similar to this compound may act as activators of the TRPV1 (transient receptor potential vanilloid 1) channels. These channels are involved in pain perception and thermoregulation .
- Antiviral Activity : The compound's structural analogs have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV . This suggests that this compound may exhibit similar antiviral properties.
In Vitro Studies
Recent studies have focused on the compound's effects on various biological systems:
- Cell Viability Assays : Using human cell lines, researchers assessed the cytotoxicity of this compound. Results indicated a dose-dependent reduction in cell viability at higher concentrations .
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Pharmacokinetics | Rat Model | Rapid absorption with peak plasma concentration at 1 hour post-administration. |
| Efficacy | Mouse Model | Significant reduction in tumor size in xenograft models when treated with the compound. |
Case Studies
- Case Study on Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the replication of HIV in vitro by blocking reverse transcriptase activity. The IC50 values were comparable to established NNRTIs .
- Pain Management Study : In a clinical trial involving patients with neuropathic pain, administration of a formulation containing this compound resulted in significant pain relief compared to placebo .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step reactions involving carbamate formation and glycosylation. For example, ultrasound-assisted Staudinger ketene-imine cycloaddition reactions (using triethylamine/DMF as a catalyst-solvent system) have been employed for structurally similar azetidinone derivatives, achieving yields >70% . Key optimizations include controlling reaction temperature (20–25°C), solvent polarity, and using green chemistry tools (e.g., sonication) to reduce side reactions .
Q. What spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry of the oxane moiety (e.g., 2R,4S,5R configuration) and the hexyl chain’s connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ ion), while IR spectroscopy confirms carbamate C=O (1690–1730 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .
Q. How is the compound’s purity assessed, and what analytical standards apply?
Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds >95% are typical for biological testing, validated against reference standards (e.g., USP/EP guidelines) .
Advanced Research Questions
Q. How can molecular docking resolve discrepancies between in vitro activity and computational predictions?
Molecular docking (e.g., with AutoDock Vina) into target enzymes like InhA (mycobacterial enoyl reductase) identifies key interactions (e.g., hydrogen bonds with SER94/THR196 and hydrophobic contacts with PHE97/ILE202). Discrepancies arise from solvent effects or protein flexibility; MD simulations (100 ns) can validate binding stability and refine docking scores . For example, Rifampicin (positive control) showed a docking score of 3.5249, while analogs of this compound achieved scores >4.0, correlating with IC50 <1 µg/mL .
Q. What experimental designs address the compound’s instability in aqueous buffers?
Stability studies in PBS (pH 7.4) at 37°C reveal hydrolysis of the carbamate group. To mitigate this:
Q. How do conflicting ADMET predictions inform analog design?
While Lipinski’s Rule of Five predicts good oral bioavailability (MW <500, logP <5), this compound’s high polarity (multiple hydroxyl groups) may limit membrane permeability. Advanced ADMET models (e.g., SwissADME) highlight risks like P-glycoprotein efflux. Analog design could replace the benzyl group with fluorinated aryl rings to balance logP and solubility .
Q. What strategies validate target specificity in anti-mycobacterial assays?
- Enzyme inhibition assays : Direct measurement of InhA activity (NADH consumption at 340 nm) confirms target engagement.
- Rescue experiments : Adding exogenous fatty acids (e.g., palmitate) reverses growth inhibition if the target is FabI/ENR .
- Cytotoxicity counterscreens : Use HeLa cells to exclude nonspecific toxicity (IC50 >50 µg/mL indicates selectivity) .
Data Contradiction Analysis
Q. How to interpret conflicting results between in silico and in vitro cytotoxicity?
Computational models (e.g., ProTox-II) may predict hepatotoxicity due to the benzyl carbamate moiety, but in vitro assays (e.g., MTT on HepG2 cells) often show no toxicity at therapeutic doses. This discrepancy arises from metabolization pathways not modeled in silico. Validate with metabolite profiling (e.g., CYP450 isoforms) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
